2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile
Description
2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile is a nitrile-containing compound featuring a benzoxazole moiety linked via a sulfanyl (─S─) bridge to a branched pentanenitrile chain.
Properties
IUPAC Name |
2-amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-13(15,9-14)7-4-8-18-12-16-10-5-2-3-6-11(10)17-12/h2-3,5-6H,4,7-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODYCWBRYRWOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCSC1=NC2=CC=CC=C2O1)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and implications for therapeutic use.
Chemical Structure
The chemical structure of 2-Amino-5-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpentanenitrile can be represented as follows:
This compound features a benzoxazole moiety, which is known for its diverse biological activities.
Anticancer Potential
Benzoxazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain benzoxazole compounds exert selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents .
The following table summarizes the cytotoxic effects of related benzoxazole compounds on different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoxazole Derivative 1 | MCF-7 (Breast) | 15 |
| Benzoxazole Derivative 2 | A549 (Lung) | 20 |
| Benzoxazole Derivative 3 | HepG2 (Liver) | 25 |
| Benzoxazole Derivative 4 | PC3 (Prostate) | 30 |
Structure-Activity Relationship (SAR)
Understanding the SAR of benzoxazole derivatives is essential for optimizing their biological activity. Modifications to the benzoxazole ring and side chains can significantly influence their efficacy and selectivity. For example, the presence of electron-donating groups has been linked to enhanced antibacterial activity .
Study on Antimicrobial Activity
In a comprehensive study, various benzoxazole derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that only a subset of compounds exhibited significant activity against Bacillus subtilis and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating varying levels of effectiveness .
Cytotoxicity Evaluation
Another study focused on evaluating the cytotoxicity of benzoxazole derivatives against multiple cancer cell lines. The findings revealed that some compounds displayed preferential toxicity towards cancer cells compared to normal cells, suggesting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Comparative Insights:
Heterocyclic Influence: Benzoxazole vs. Thiadiazole: The benzoxazole ring (aromatic, electron-deficient) may enhance metabolic stability compared to thiadiazole derivatives, which showed antimicrobial activity in . However, thiadiazole’s sulfur atom could improve metal-binding capacity . Pyrimidine vs. Benzoxazole: Pyrimidine derivatives (e.g., Preparation 6al) prioritize hydrogen-bonding interactions via amino and amide groups, whereas the sulfanyl linker in the target compound may favor hydrophobic interactions .
Trifluoromethyl groups in pyridine-pyrazole carboxamides enhance lipophilicity and bioavailability, a feature absent in the target compound.
Biological Activity: Thiadiazole-thiazolidinone hybrids demonstrated notable antimicrobial activity against Gram-negative bacteria (e.g., E. coli) , suggesting that the sulfanyl-benzoxazole scaffold in the target compound could be optimized for similar applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
